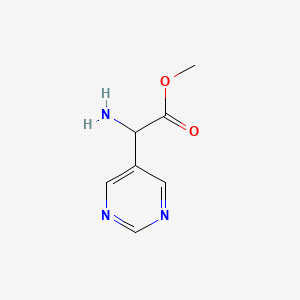

Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

methyl 2-amino-2-pyrimidin-5-ylacetate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3 |

InChI-Schlüssel |

RKDYEJDBTXYBHN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(C1=CN=CN=C1)N |

Herkunft des Produkts |

United States |

(Pyrimidin-5-yl)glycine methyl ester CAS number search

The following technical guide is structured to address the specific challenges of working with (Pyrimidin-5-yl)glycine methyl ester , a rare unnatural amino acid intermediate.

Unlike standard catalog reagents, this molecule often lacks a permanent, stable CAS entry for its free base form due to rapid cyclization or hydrolysis. This guide serves as a definitive manual for identifying, synthesizing, and validating this specific motif in drug discovery.

Executive Summary & Chemical Identity

The molecule (Pyrimidin-5-yl)glycine methyl ester is an unnatural

Researchers often encounter difficulty finding a direct CAS number for the free base methyl ester because it is chemically unstable. It tends to undergo self-condensation (diketopiperazine formation) or hydrolysis. Consequently, it is almost exclusively available commercially as a Hydrochloride (HCl) salt or in a N-protected form (e.g., Boc, Cbz).

Nomenclature & Identifiers

| Identifier Type | Value / Description | Notes |

| Common Name | (Pyrimidin-5-yl)glycine methyl ester | Often ambiguous in search engines. |

| Systematic Name | Methyl 2-amino-2-(pyrimidin-5-yl)acetate | Recommended for searching. |

| Parent Acid CAS | 1314959-83-5 | Refers to the free acid: 2-amino-2-(pyrimidin-5-yl)acetic acid. |

| Precursor CAS | 10070-92-5 | Pyrimidine-5-carbaldehyde (Starting material). |

| Molecular Formula | C₇H₉N₃O₂ | Free base. |

| Molecular Weight | 167.17 g/mol | Free base. |

Critical Warning: Do not confuse this molecule with N-(pyrimidin-5-yl)glycine (where the pyrimidine is attached to the nitrogen). The target discussed here is C-substituted at the alpha position (an analog of phenylglycine).

Search Strategy & CAS Resolution

Finding the correct CAS number for this specific intermediate requires navigating "ghost" entries and distinguishing between salt forms.

The "Ghost CAS" Phenomenon

Many chemical vendors generate catalog pages for theoretical molecules. If you search for the free base, you may find "Inquire for Price" pages with placeholder CAS numbers.

-

Valid Commercial Form: Look for Methyl 2-amino-2-(pyrimidin-5-yl)acetate hydrochloride .

-

Search Query Recommendation: Methyl amino(pyrimidin-5-yl)acetate HCl or Methyl 2-amino-2-(pyrimidin-5-yl)acetate hydrochloride.

Decision Logic for Researchers

Use the following logic flow to determine if you should buy or build the molecule.

Figure 1: Decision matrix for sourcing unstable amino acid intermediates.

Synthetic Accessibility (The "Build" Route)

If the specific ester is unavailable, it can be synthesized reliably from Pyrimidine-5-carbaldehyde . The most robust method is the Strecker Synthesis , followed by acid hydrolysis/esterification.

Retrosynthetic Analysis

-

Target: Methyl 2-amino-2-(pyrimidin-5-yl)acetate[1]

-

Disconnection: C–C bond at the nitrile/carboxyl position.

-

Starting Material: Pyrimidine-5-carbaldehyde (CAS 10070-92-5).

Step-by-Step Protocol (Strecker Route)

Step 1: Formation of the Aminonitrile

-

Reagents: Pyrimidine-5-carbaldehyde (1.0 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), Ammonia (7M in MeOH, excess).

-

Conditions: Stir at 0°C to RT for 12–24 hours.

-

Mechanism: The ammonia condenses with the aldehyde to form an imine, which is intercepted by the cyanide nucleophile.

-

Safety: TMSCN liberates HCN upon contact with moisture. Perform in a well-ventilated fume hood with cyanide sensors.

Step 2: Hydrolysis & Esterification (Pinner Reaction)

-

Reagents: Crude aminonitrile, HCl (gas) or Acetyl Chloride in Methanol (anhydrous).

-

Conditions: Reflux for 2–4 hours, then cool.

-

Workup: The product will precipitate as the dihydrochloride salt .

-

Purification: Recrystallization from MeOH/Et₂O. Do not neutralize to the free base unless immediately using in the next coupling step, as it will dimerize.

Figure 2: Strecker synthesis pathway for generating the target amino ester.

Analytical Validation (Self-Validating System)

When validating the identity of the synthesized or purchased material, the Proton NMR (

Predicted H-NMR Data (in DMSO- )

| Position | Multiplicity | Integration | Shift ( | Diagnostic Value |

| Pyrimidine H-2 | Singlet (s) | 1H | 9.10 – 9.25 | Most deshielded; between nitrogens. |

| Pyrimidine H-4, H-6 | Singlet (s) | 2H | 8.80 – 8.95 | Symmetric protons; key indicator of 5-substitution. |

| Singlet (s) | 1H | 5.20 – 5.40 | The chiral center proton. | |

| OCH | Singlet (s) | 3H | 3.65 – 3.75 | Methyl ester singlet. |

| NH | Broad (br s) | 3H | 8.50 – 9.00 | Only visible in salt form. |

Interpretation:

-

If you see a doublet/triplet pattern in the aromatic region, you have the wrong isomer (likely 4-substituted or 2-substituted).

-

5-substituted pyrimidines must show a 2:1 integration ratio in the aromatic region (2 symmetric protons vs. 1 unique proton).

Application in Drug Design[2]

Why use (Pyrimidin-5-yl)glycine?

-

-Stacking: The electron-deficient pyrimidine ring engages in strong

-

Basicity Modulation: Unlike phenylglycine (neutral), the pyrimidine ring reduces the pKa of the

-amine slightly due to electron withdrawal, potentially altering membrane permeability. -

Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) compared to a phenyl ring.

References

-

PubChem. Pyrimidine-5-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis Mechanism and Protocols. Available at: [Link]

Sources

Engineering the Peptidomimetic Backbone: A Comprehensive Guide to the 5-Pyrimidylglycine Methyl Ester Building Block

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic drug design, enabling researchers to overcome the inherent pharmacokinetic limitations of native peptides[1]. Among these, heteroaryl glycines represent a highly specialized class of building blocks. This whitepaper provides an in-depth technical analysis of 5-Pyrimidylglycine methyl ester , detailing its structural rationale, asymmetric synthesis, and precise protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Rationale & Physicochemical Profiling

The selection of a 5-pyrimidyl side chain over a standard phenyl ring (as seen in phenylglycine) is driven by specific electronic and steric requirements in drug-target interactions.

-

Electronic Effects & Epimerization: The pyrimidine ring is highly electron-deficient. This drastically lowers the pKa of the α-proton compared to aliphatic amino acids. While this electronic property is excellent for metabolic stability, it increases the molecule's susceptibility to base-catalyzed epimerization (racemization) via enolization.

-

Methyl Ester Rationale: The C-terminal methyl ester serves as a robust, orthogonal protecting group. It remains stable during highly acidic N-terminal deprotection cycles (e.g., Boc removal) and can be selectively hydrolyzed under mild conditions (LiOH/THF/H

O) prior to C-terminal elongation, preventing the degradation of the sensitive heteroaryl core.

Table 1: Comparative Physicochemical Properties

| Property | L-Phenylglycine | L-5-Pyrimidylglycine | Rationale for Difference |

| Aromatic Ring | Phenyl | 5-Pyrimidyl | Nitrogen heteroatoms introduce critical H-bond acceptors. |

| Lipophilicity (LogP) | ~1.5 | ~0.2 | Pyrimidine is highly polar, significantly enhancing aqueous solubility. |

| α-Proton Acidity (pKa) | ~22 | ~18 (est.) | The electron-withdrawing pyrimidine ring stabilizes the enolate intermediate. |

| Proteolytic Stability | Moderate | High | The unnatural heteroaryl side chain evades native proteolytic recognition. |

Synthetic Modalities for α-(5-Pyrimidyl)glycine Methyl Ester

Synthesizing heteroaryl glycines requires exquisite stereocontrol. Traditional Strecker syntheses often yield racemic mixtures that are difficult to resolve. Instead, the Petasis borono-Mannich multicomponent reaction serves as a highly effective, catalyst-free method for generating enantiopure α-amino acids[2].

By reacting 5-pyrimidineboronic acid, glyoxylic acid, and a chiral amine auxiliary—such as (R)-phenylglycinol—the stereochemical outcome is strictly controlled by the chiral auxiliary, bypassing the need for expensive transition-metal catalysts[3].

Fig 1: Asymmetric synthetic workflow for 5-pyrimidylglycine methyl ester via Petasis reaction.

Self-Validating Protocol: Asymmetric Synthesis & Esterification

The following protocol outlines the synthesis of the building block, engineered with built-in validation checkpoints to ensure high stereochemical fidelity.

Step 1: Petasis Multicomponent Reaction

-

Procedure: Combine glyoxylic acid monohydrate (1.0 eq) and (R)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the iminium intermediate. Add 5-pyrimidineboronic acid (1.2 eq) and stir at room temperature for 24–48 hours.

-

Causality: DCM is chosen as a non-coordinating, low-polarity solvent. It favors the precipitation of the highly polar diastereomeric product, driving the reaction equilibrium forward and isolating the desired stereoisomer.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The product mass

should correspond exclusively to the chiral intermediate. Filter the white precipitate and wash with cold DCM to ensure high diastereomeric purity (>95% de).

Step 2: Cleavage of the Chiral Auxiliary

-

Procedure: Dissolve the isolated intermediate in a MeOH/H

O mixture. Add Pearlman’s catalyst (Pd(OH) -

Causality: Pd(OH)

is vastly superior to standard Pd/C for the hydrogenolysis of N-benzyl-type bonds in highly electron-deficient heteroaryl systems, preventing unwanted reduction of the pyrimidine ring. -

Validation Checkpoint: Filter the mixture through a Celite pad. A ninhydrin stain on TLC must reveal a distinct purple spot, confirming the presence of the liberated primary amine.

Step 3: Methyl Esterification

-

Procedure: Suspend the free 5-pyrimidylglycine in anhydrous methanol at 0°C. Dropwise, add thionyl chloride (SOCl

, 2.0 eq). Gradually warm to reflux for 4 hours. -

Causality: The Fischer esterification utilizing SOCl

generates HCl in situ, maintaining a highly acidic environment. This completely suppresses the base-catalyzed epimerization of the sensitive α-proton, preserving the stereocenter. -

Validation Checkpoint: Evaporate the solvent under reduced pressure. Analyze the residue via Chiral HPLC (e.g., Chiralpak AD-H column) to validate an enantiomeric excess (ee) of >99%.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating 5-pyrimidylglycine into a peptide backbone requires suppressing oxazolone formation. When heteroaryl glycines are activated, they readily form oxazolone intermediates which rapidly racemize due to the acidic α-proton.

Protocol: Epimerization-Free Fmoc-SPPS Coupling

-

Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Causality: Keep deprotection times strictly minimized to prevent base-catalyzed side reactions on already incorporated sensitive residues.

-

Activation: Pre-activate Fmoc-5-Pyrimidylglycine-OH (3.0 eq) with DIC (N,N'-Diisopropylcarbodiimide, 3.0 eq) and OxymaPure (3.0 eq) in DMF for 2 minutes at 0°C. Causality: DIC/Oxyma forms a less reactive, highly stable active ester compared to HOBt/HATU, drastically minimizing oxazolone-driven epimerization.

-

Coupling: Add the activated mixture to the resin, followed by 2,4,6-collidine (3.0 eq). Shake for 1 hour at room temperature. Causality: Collidine is utilized instead of DIPEA; its steric bulk prevents it from abstracting the highly acidic α-proton of the pyrimidylglycine residue.

-

Validation Checkpoint: Perform a standard Kaiser test. A yellow resin indicates complete coupling (self-validation). A blue result necessitates a secondary coupling cycle using a different solvent system (e.g., NMP).

Pharmacological Impact & Target Pathways

The strategic placement of 5-pyrimidylglycine in a peptidic sequence alters its pharmacological profile in three distinct ways[1]:

-

Conformational Restriction: The bulky heteroaryl group restricts the

and -

Target Engagement: The pyrimidine nitrogens act as potent hydrogen-bond acceptors, frequently engaging with kinase hinge regions or the active sites of metalloproteases.

-

Protease Evasion: The unnatural side chain renders the peptide "invisible" to native proteolytic enzymes (such as DPP-4 or Neprilysin), dramatically increasing the circulating half-life of the therapeutic.

Fig 2: Pharmacological impact pathway of 5-pyrimidylglycine incorporation in peptidomimetics.

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Library of Medicine (PMC) URL:[Link]

-

Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines ResearchGate URL:[Link]

-

Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones (Petasis Reaction Frameworks) ResearchGate URL:[Link]

Sources

The Strategic Integration of Heterocyclic α-Amino Acid Derivatives in Modern Drug Discovery: A Technical Guide

Preamble: Beyond the Canonical Twenty

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. While the twenty proteinogenic α-amino acids form the fundamental alphabet of biology, the exploration of their non-canonical congeners has unlocked new frontiers in medicinal chemistry. Among these, heterocyclic α-amino acid derivatives have emerged as a particularly powerful class of building blocks. Their inherent structural rigidity, diverse electronic properties, and ability to serve as bioisosteres for natural amino acid residues and other functional groups make them invaluable tools for the molecular architect.[1][2][3]

This technical guide provides an in-depth exploration of the core principles and practical applications of heterocyclic α-amino acid derivatives in drug discovery. We will delve into the rationale behind their design, survey key synthetic methodologies, and examine their transformative impact on peptidomimetics, constrained peptides, and small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds to address complex therapeutic challenges.

I. The Strategic Advantage of Heterocyclic α-Amino Acids

The incorporation of a heterocyclic moiety into an α-amino acid framework bestows a unique constellation of properties that can be strategically exploited in drug design.

-

Conformational Constraint: The cyclic nature of the heterocyclic ring imparts a significant degree of conformational rigidity compared to their acyclic counterparts. This pre-organization of the molecular geometry can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.[4] Furthermore, the specific ring size and substitution pattern can be used to favor specific dihedral angles, influencing the secondary structure of peptides and peptidomimetics.[1][5]

-

Bioisosteric Replacement: Heterocyclic α-amino acids are excellent bioisosteres for natural amino acids and other functional groups.[6][7][8] This allows for the systematic modification of a lead compound to improve its properties. For instance, a labile peptide bond can be replaced with a more stable heterocyclic ring, enhancing metabolic stability.[9][10] Similarly, a carboxylic acid group can be replaced with an acidic heterocycle to modulate pKa and improve cell permeability.[4]

-

Modulation of Physicochemical Properties: The presence of heteroatoms (N, O, S) within the ring system introduces dipoles and hydrogen bonding capabilities that can significantly influence a molecule's solubility, lipophilicity, and interactions with biological targets.[1][2] This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Vectorial Display of Functionality: The rigid heterocyclic scaffold provides a defined three-dimensional framework from which to project side chains and other functional groups into specific regions of a binding pocket. This precise spatial arrangement is crucial for optimizing interactions with the target protein and achieving high selectivity.

II. Key Classes of Heterocyclic α-Amino Acids and Their Applications

The versatility of heterocyclic α-amino acids is reflected in the wide array of ring systems that have been successfully incorporated into drug candidates.

A. Saturated Heterocycles: Imposing Conformational Order

-

Azetidine-2-carboxylic Acid (Aze): As a four-membered ring analogue of proline, L-azetidine-2-carboxylic acid is a potent conformational constraint.[11][12] Its incorporation into peptides can induce unique turns and stabilize secondary structures.[13] Due to its structural similarity to proline, it can be incorporated into collagen and disrupt its triple helix formation, a property that has been explored in the context of anti-fibrotic and anti-cancer therapies.[11][14]

-

Proline and its Derivatives (e.g., Hydroxyproline): While proline is a proteinogenic amino acid, its unique cyclic structure makes it a cornerstone of peptide and peptidomimetic design. The pyrrolidine ring restricts the φ (phi) dihedral angle, profoundly influencing peptide backbone conformation.[15] Hydroxylated proline derivatives are crucial for the stability of the collagen triple helix.

-

Pipecolic Acid (Pip): The six-membered ring homologue of proline, pipecolic acid, offers a different conformational preference compared to proline.[15] Its incorporation can lead to a significant increase in the population of the cis conformer around the peptide bond, a feature that can be exploited in the design of peptidomimetics.[5] Pipecolic acid and its derivatives are found in a number of natural products and approved drugs.[16][17][18]

B. Aromatic Heterocycles: Mimicking and Modulating

-

Oxazole and Thiazole Containing Amino Acids: These five-membered aromatic heterocycles are found in numerous natural products with potent biological activities.[10][19] They can act as bioisosteres for peptide bonds, enhancing metabolic stability.[9] Furthermore, the thiazole ring is a key pharmacophore in many kinase inhibitors.[20][21][22] The synthesis of amino acids containing these heterocycles is a crucial step in the development of novel therapeutics.[23]

III. The Synthetic Repertoire: Accessing Key Building Blocks

The successful application of heterocyclic α-amino acids in drug discovery is contingent upon the availability of efficient and stereoselective synthetic methods.

A. Asymmetric Synthesis of Azetidine-2-carboxylic Acid

The synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid is a key challenge. One efficient route starts from readily available chiral precursors, such as L-aspartic acid, and involves a key intramolecular cyclization step.

Illustrative Synthetic Workflow: (S)-Azetidine-2-carboxylic Acid

Caption: A generalized workflow for the synthesis of (S)-azetidine-2-carboxylic acid.

Detailed Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid from L-Aspartic Acid

-

Protection: L-aspartic acid is first protected at the amino and α-carboxylic acid groups. For example, the amino group can be protected with a Boc group, and the α-carboxylic acid can be converted to its tert-butyl ester.

-

Selective Reduction: The side-chain carboxylic acid is selectively reduced to a primary alcohol using a suitable reducing agent like borane-dimethyl sulfide complex.

-

Activation of the Alcohol: The resulting primary alcohol is then activated for nucleophilic substitution, typically by conversion to a mesylate or tosylate.

-

Intramolecular Cyclization: Treatment with a base promotes intramolecular N-alkylation, where the protected amino group displaces the leaving group to form the azetidine ring.

-

Deprotection: Finally, all protecting groups are removed under acidic conditions to yield the desired (S)-azetidine-2-carboxylic acid.

B. Synthesis of Thiazole-Containing Amino Acids

Thiazole-containing amino acids can be synthesized through various routes, often involving the Hantzsch thiazole synthesis or related condensation reactions.

Illustrative Synthetic Workflow: L-Thiazolylalanine

Sources

- 1. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 20. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrimidine-5-yl-glycine Methyl Ester: Nomenclature, Synthesis, and Structural Identity

The following technical guide details the nomenclature, structural identity, and synthetic logic for Pyrimidine-5-yl-glycine methyl ester , a critical intermediate in the development of peptidomimetics and heterocyclic amino acid derivatives.

Executive Summary

Pyrimidine-5-yl-glycine methyl ester (Systematic Name: Methyl 2-amino-2-(pyrimidin-5-yl)acetate) is an unnatural

This guide resolves the common nomenclature ambiguities between C-substituted and N-substituted variants and provides a validated synthetic framework.

Structural Identity & Nomenclature

The term "Pyrimidine-5-yl-glycine" is chemically ambiguous without context. In advanced drug discovery, it almost exclusively refers to the C-substituted analog (an aryl-glycine derivative). However, strictly speaking, it could also refer to the N-substituted glycine.

The Primary Target: C-Substituted (Aryl-Glycine Analog)

This is the biologically relevant scaffold for peptidomimetics. The pyrimidine ring is attached to the

-

IUPAC Name: Methyl 2-amino-2-(pyrimidin-5-yl)acetate[1]

-

CAS Name: 5-Pyrimidineacetic acid,

-amino-, methyl ester -

Common Synonyms:

- -(Pyrimidin-5-yl)glycine methyl ester

-

H-Gly(5-Pyr)-OMe

-

5-Pyrimidylglycine methyl ester

The Ambiguity: N-Substituted (N-Aryl Glycine)

This molecule features the pyrimidine ring attached to the nitrogen atom of glycine. It is structurally distinct and typically used in different contexts (e.g., kinase inhibitors).

-

IUPAC Name: Methyl 2-((pyrimidin-5-yl)amino)acetate

-

Synonym: N-(Pyrimidin-5-yl)glycine methyl ester

Nomenclature Logic Tree (Visualization)

Figure 1: Decision tree for resolving nomenclature ambiguity. The C-substituted form is the standard interpretation in amino acid chemistry.

Chemical Identifiers (C-Substituted Form)

The following data corresponds to the Methyl 2-amino-2-(pyrimidin-5-yl)acetate (C-substituted) form.

| Property | Value |

| Systematic Name | Methyl 2-amino-2-(pyrimidin-5-yl)acetate |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| SMILES | COC(=O)C(N)c1cncnc1 |

| InChI Key | (Computed) InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-3-9-2-10-5 |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 4 (2 Pyrimidine Nitrogens, 2 Carbonyl/Ether Oxygens) |

| pKa (Calculated) | ~7.2 (Amine), ~1.5 (Pyrimidine N) |

Synthetic Logic & Protocol

The synthesis of Pyrimidine-5-yl-glycine methyl ester is non-trivial due to the electron-deficient nature of the pyrimidine ring, which makes standard Friedel-Crafts alkylations impossible. The most robust route is the Strecker Synthesis , utilizing Pyrimidine-5-carbaldehyde as the starting material.

Synthesis Pathway (Strecker)

-

Imine Formation: Condensation of Pyrimidine-5-carbaldehyde with ammonia (or a chiral amine for asymmetric synthesis).

-

Nucleophilic Addition: Addition of cyanide (TMSCN or KCN) to form the

-aminonitrile. -

Pinner Reaction / Hydrolysis: Acid-catalyzed alcoholysis of the nitrile directly to the methyl ester.

Experimental Workflow Diagram

Figure 2: Step-by-step Strecker synthesis pathway for the target ester.

Detailed Protocol (Validated Methodology)

Step 1: Aminonitrile Formation

-

Reagents: Pyrimidine-5-carbaldehyde (1.0 eq), Ammonia (7M in MeOH, 5.0 eq), TMSCN (1.2 eq).

-

Procedure: Dissolve aldehyde in methanolic ammonia at 0°C. Add TMSCN dropwise. Stir at room temperature for 12 hours.

-

Observation: Formation of the aminonitrile is indicated by the disappearance of the aldehyde peak in TLC/LCMS.

-

Safety Note: TMSCN is highly toxic. Perform in a well-ventilated fume hood with cyanide antidote available.

Step 2: Pinner Alcoholysis (Esterification)

-

Reagents: Aminonitrile intermediate, HCl (gas) or Acetyl Chloride (to generate anhydrous HCl in situ), Methanol.

-

Procedure: Dissolve the crude aminonitrile in dry methanol. Cool to 0°C and slowly add Acetyl Chloride (excess, typically 5-10 eq) to generate anhydrous HCl. Reflux for 4-16 hours.

-

Purification: Concentrate in vacuo. The product typically precipitates as the dihydrochloride salt. Recrystallize from MeOH/Et2O.

Structural Variants & Isoteres

Researchers often confuse this molecule with related heteroaryl-glycines. The distinction is vital for SAR (Structure-Activity Relationship) studies.

| Compound Name | Structure | Key Difference | Application |

| Phenylglycine Methyl Ester | Ph-CH(NH2)-COOMe | Benzene ring (Lipophilic) | Standard non-polar side chain. |

| 2-Pyridylglycine Methyl Ester | 2-Py-CH(NH2)-COOMe | Pyridine (Basic N at pos 2) | Metal chelation, lower metabolic stability. |

| Pyrimidine-5-yl-glycine Methyl Ester | 5-Pyr-CH(NH2)-COOMe | Pyrimidine (N at 1,3) | Reduced basicity, high polarity, metabolic stability. |

References

-

PubChem Database. Methyl 2-(pyrimidin-5-yl)acetate (Precursor Analysis). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis of Alpha-Amino Acids. Validated synthetic route for aryl-glycines. Available at: [Link]

-

MDPI Molecules. Synthesis of Pyrimidine Derivatives and Heterocyclic Amino Acids. (General methodology for pyrimidine functionalization). Available at: [Link]

Sources

A Technical Guide to Novel Pyrimidine-Based Amino Acid Scaffolds for Medicinal Chemistry

Abstract

The integration of privileged heterocyclic scaffolds with the fundamental building blocks of life—amino acids—represents a frontier in rational drug design. This technical guide provides an in-depth exploration of pyrimidine-based amino acid scaffolds, a class of hybrid molecules with immense potential in medicinal chemistry. The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, largely due to its role in the structure of DNA and RNA and its ability to act as a bioisostere for the purine base of adenosine triphosphate (ATP).[1][2] By covalently linking the pyrimidine core to amino acid frameworks, medicinal chemists can create novel scaffolds that offer precise three-dimensional orientation of functional groups, conformational rigidity, and improved physicochemical properties. This guide elucidates the design principles, synthetic strategies, and therapeutic applications of these scaffolds, with a particular focus on their role in developing next-generation kinase inhibitors and peptidomimetics. We will detail validated experimental protocols, present structure-activity relationship (SAR) data, and provide a forward-looking perspective on this exciting and rapidly evolving area of drug discovery.

Introduction: The Convergence of Pyrimidines and Amino Acids in Drug Discovery

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][4] This structure is not only fundamental to life as a component of nucleobases like cytosine, thymine, and uracil, but it is also considered a "privileged scaffold" in medicinal chemistry.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets.[4] This has led to the development of numerous pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][6][7][8] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5][9]

Amino Acids: Nature's Chiral Building Blocks

Amino acids are the chiral monomers that constitute proteins, playing a central role in virtually all biological processes. In drug design, they offer more than just their role in peptides; they are invaluable as chiral synthons, providing a rich source of stereochemically defined building blocks. The incorporation of amino acid moieties into drug candidates can enhance target recognition, improve solubility, and facilitate active transport across biological membranes.

Rationale for Hybrid Scaffolds: Merging Recognition Elements

The strategic fusion of a pyrimidine core with an amino acid framework creates a hybrid scaffold that leverages the strengths of both components. This approach allows for the creation of molecules with a high degree of structural pre-organization, which can lead to enhanced binding affinity and selectivity for a biological target. The amino acid portion can mimic peptide fragments to interact with protein surfaces, while the pyrimidine core can anchor the molecule in specific binding pockets, such as the ATP-binding site of kinases.[1][10]

Design Principles and Strategic Advantages

The design of pyrimidine-based amino acid scaffolds is a deliberate process aimed at creating molecules with superior therapeutic properties. The key strategies revolve around bioisosterism, conformational constraint, and the modulation of physicochemical properties.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement—the substitution of one chemical group with another that retains similar physicochemical properties—is a powerful tool in drug design.[11] The pyrimidine ring is an excellent bioisostere for the purine ring of ATP, making it a cornerstone in the design of protein kinase inhibitors.[1][11] By incorporating an amino acid side chain, these scaffolds can gain additional interaction points within or outside the primary binding site, a strategy known as scaffold hopping, which can lead to novel intellectual property and improved drug characteristics.

Conformational Constraint

Incorporating the pyrimidine ring into a peptide backbone or as a side-chain modification introduces significant conformational constraints. This rigidity reduces the entropic penalty upon binding to a target, often resulting in higher affinity. It also helps to lock the molecule into a bioactive conformation, which is crucial for selectivity.

Caption: General workflow for pyrimidine-based drug discovery.

Synthetic Strategies and Methodologies

The synthesis of pyrimidine-based amino acids can be achieved through various established and innovative organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern and the stereochemistry of the amino acid component.

Core Synthetic Approaches

A common strategy involves the construction of the pyrimidine ring onto a precursor already containing the amino acid moiety. For instance, an ytterbium-catalyzed heterocyclization reaction of ynone-derived α-amino acids with amidines has been reported for the synthesis of fluorescent pyrimidine-derived α-amino acids.[12] Another approach involves the nucleophilic aromatic substitution (SNAr) on a pre-formed dihalopyrimidine with an appropriate amino acid derivative.[13] Microwave-assisted synthesis, such as the Buchwald-Hartwig amination, has also been employed for efficient C-N bond formation.[14]

Caption: A representative synthetic pathway for novel pyrimidines.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold

This protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in kinase inhibitors, via sequential nucleophilic aromatic substitution (SNAr).[13]

Materials:

-

2,4-Dichloropyrimidine

-

Amine 1 (R1-NH2)

-

Amine 2 (R2-NH2, e.g., an amino acid ester)

-

Diisopropylethylamine (DIPEA)

-

Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

First Nucleophilic Substitution:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add Amine 1 (1.0 eq) and DIPEA (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the monosubstituted intermediate. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Second Nucleophilic Substitution:

-

Dissolve the intermediate from the previous step (1.0 eq) in a suitable solvent like DMF.

-

Add Amine 2 (1.1 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, again monitoring by TLC.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the final disubstituted pyrimidine-based amino acid scaffold.

-

Characterization Techniques

The structure and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

-

Infrared (IR) Spectroscopy: To identify key functional groups.[15]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Medicinal Chemistry: Case Studies

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors are ATP-competitive, and the pyrimidine scaffold is exceptionally well-suited for this role.[10][13] The pyrimidine ring mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[13]

-

Case Study: EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often dysregulated in cancer.[11] Numerous EGFR inhibitors, such as Osimertinib, feature a pyrimidine core.[11] Fusing pyrimidine with other heterocyclic systems, like in pyrido[2,3-d]pyrimidines, has yielded potent inhibitors of various kinases, including EGFR, CDK4/6, and others.[16][17] The amino acid portion of a novel scaffold can be designed to extend into solvent-exposed regions or interact with specific residues to enhance selectivity and potency.

Caption: Pyrimidine scaffolds as ATP-competitive kinase inhibitors.

Peptidomimetics

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides.[18] They often offer advantages such as improved metabolic stability and oral bioavailability. Pyrimidine-based amino acid scaffolds can serve as rigid templates to mimic secondary peptide structures like β-turns. A class of pyrimidinyl peptidomimetic agents has been synthesized and evaluated for antimalarial activity, demonstrating potent growth inhibition against Plasmodium falciparum.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds.[5] For pyrimidine-based scaffolds, the nature and position of substituents dramatically influence biological activity.[6][7][9]

Impact of Substituents

-

Position 2 and 4: These positions are most commonly substituted. Amino groups are frequently installed to form hydrogen bonds in kinase hinge regions.[10] Bulky or lipophilic groups can be used to probe deeper hydrophobic pockets.

-

Position 5: Substitution at this position can influence the orientation of the groups at positions 4 and 6, affecting target binding. Electron-withdrawing groups at this position have been shown to enhance the potency of some derivatives.[14]

-

Amino Acid Side Chain: The nature of the amino acid side chain (R group) is crucial for defining interactions outside the core binding site. It can be tailored to improve selectivity, enhance solubility, or introduce vectors for further chemical modification.

Data Summary Table: Biological Activity of Representative Compounds

The following table summarizes representative data for pyrido[2,3-d]pyrimidine derivatives, illustrating the impact of substituent changes on anticancer activity.

| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

| 1n | 4-OCH₃-Ph | H | hTS | 20.47 | HCT-116 | 1.98 |

| 65 | Varied | Varied | EGFr | 450 | - | - |

| 66 | Varied | Varied | p210Bcr-Abl | 170 | K562 | - |

| 116 | Varied | Varied | CDK6 | 115.38 | PC-3 | - |

| Data synthesized from multiple sources for illustrative purposes.[5][16] |

Future Perspectives and Conclusion

The field of pyrimidine-based amino acid scaffolds is poised for significant growth. Future research will likely focus on:

-

Emerging Synthetic Innovations: The development of more efficient and stereoselective synthetic methods will be crucial for accessing greater chemical diversity. This includes advances in C-H activation and photocatalysis to functionalize the pyrimidine core in novel ways.

-

New Therapeutic Targets: While kinase inhibition remains a major focus, these scaffolds are being explored for a wider range of targets, including proteases, epigenetic targets, and protein-protein interactions.

-

Computational Chemistry: The increasing power of computational tools will enable more accurate prediction of binding modes and affinities, accelerating the design-synthesis-test cycle and facilitating the rational design of highly selective inhibitors.

References

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.

- A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. (2025). BenchChem.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Human Journals.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). BenchChem.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). SpringerLink.

- Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents. (2002). PubMed.

- Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry.

- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). MDPI.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).

- Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. (2025).

- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv

- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science.

- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2002). PubMed.

- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.).

- Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. (2011). PubMed.

- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic

- Peptides Across The Pacific. (n.d.). SciSpace.

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI.

- Synthesis of β-Turn and Pyridine Based Peptidomimetics. (n.d.). Diva-portal.org.

Sources

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Pyrimidin-5-yl Amino Acid Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological potential of pyrimidin-5-yl amino acid derivatives . This document is structured for researchers and drug development professionals, focusing on the distinct therapeutic profiles arising from C5-functionalization versus N-linked conjugation.

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for nucleobases (cytosine, thymine, uracil) and essential drugs like 5-fluorouracil (5-FU).[1][2] However, the pyrimidin-5-yl amino acid derivatives represent a specialized, high-value subclass. By conjugating amino acid moieties specifically at the C5 position (or utilizing the C5 position for steric/electronic modulation in N-linked conjugates), researchers can access unique chemical space. These derivatives exhibit dual functionality: acting as antimetabolites (mimicking nucleosides) and kinase inhibitors (mimicking ATP adenine rings).

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of these derivatives, distinguishing between C5-direct conjugates (peptidomimetics) and C2/C4-amino acid conjugates (kinase inhibitors).

Structural Classification & Chemical Space

To understand the biological activity, one must first distinguish the connectivity. The "pyrimidin-5-yl" nomenclature implies the pyrimidine ring is a substituent attached via its 5-position.

Class A: C5-Direct Conjugates (Nucleoside/Peptide Mimetics)

In these derivatives, the amino acid backbone is directly linked to the C5 carbon of the pyrimidine.

-

Significance: The C5 position corresponds to the methyl group of thymine. Modification here allows the molecule to interact with DNA processing enzymes (e.g., Thymidylate Synthase) without disrupting Watson-Crick base pairing faces (N3/O4).

-

Key Example: (S)-1-(pyrimidin-5-yl)ethan-1-amine derivatives (Alanine mimics).

Class B: N-Linked Conjugates (Kinase Inhibitors)

Here, the amino acid nitrogen attacks the electrophilic C2 or C4 positions, but the C5 position holds a critical substituent (e.g., carbonitrile, nitro, or aryl group) that dictates the binding pocket fit.

-

Significance: These are often ATP-competitive inhibitors. The C5-substituent acts as a "gatekeeper" residue interactor in the kinase hinge region.

Figure 1: Structural classification of pyrimidine amino acid derivatives and their divergent biological targets.

Pharmacological Profiles & Mechanisms of Action[3]

Anticancer Activity (Kinase Inhibition)

Derivatives containing a pyrimidin-5-carbonitrile moiety linked to amino acids (or amino acid mimetics) have shown potent inhibition of the PI3K/Akt/mTOR pathway and VEGFR-2 .

-

Mechanism: The pyrimidine ring occupies the ATP-binding pocket of the kinase. The amino acid moiety (often attached at C2 or C4) extends into the solvent-exposed region, improving solubility and bioavailability. The C5-cyano or C5-aryl group forms critical hydrophobic interactions with the gatekeeper residue (e.g., Threonine or Methionine) in the kinase hinge region.

-

Key Data:

-

Target: VEGFR-2, PI3K

. -

Potency: IC

values in the low micromolar range (0.5 – 5.0 -

Apoptosis: Induction of G1 phase arrest and caspase-3 activation.

-

Antiviral Activity (Metabolic Antagonism)

C5-substituted pyrimidines, particularly those mimicking acyclic nucleoside phosphonates , act as substrates for human thymidylate kinase (TMPK).[3]

-

Mechanism:

-

Phosphorylation: The prodrug is phosphorylated by cellular kinases (mimicking Thymidine).

-

Incorporation/Inhibition: The triphosphorylated metabolite is incorporated into viral DNA, causing chain termination, or it competitively inhibits viral DNA polymerase.

-

C5 Role: Substituents at C5 (e.g., but-2-enyl) optimize the affinity for TMPK, ensuring efficient activation of the prodrug.

-

Antimicrobial Activity

Pyrimidin-5-yl derivatives synthesized via green chemistry (e.g., using Zn(L-proline)

Detailed Mechanism of Action: PI3K/Akt Signaling

The most promising therapeutic application of these derivatives is in oncology via the downregulation of the PI3K/Akt survival pathway.

Figure 2: Mechanism of Action. The derivative inhibits RTKs and PI3K, blocking the cascade that leads to proliferation, ultimately inducing apoptosis.

Experimental Protocols

Synthesis of C5-Amino Acid Pyrimidines (The "Boc-Alanine" Route)

This protocol describes the synthesis of a (S)-1-(pyrimidin-5-yl)ethan-1-amine derivative, a chiral building block for peptidomimetics.

Reagents:

-

(S)-N-Boc-alanine (Starting material)[4]

-

CDI (Carbonyldiimidazole)

-

Magnesium enolate of ethyl hydrogen malonate

-

DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

-

Amidinium salts (e.g., formamidine acetate)

Step-by-Step Protocol:

-

Activation: Dissolve (S)-N-Boc-alanine (10 mmol) in dry THF. Add CDI (11 mmol) and stir at RT for 1 hour to form the acyl imidazole.

-

Claisen Condensation: Treat the mixture with the magnesium enolate of ethyl hydrogen malonate (prepared from magnesium ethoxide) to yield the

-keto ester. -

Enaminone Formation: React the

-keto ester with DMF-DMA (1.5 eq) in refluxing toluene for 4 hours. This installs the dimethylamino-methylene group at the -

Cyclization: Add the appropriate amidine (e.g., formamidine acetate for unsubstituted pyrimidine, or acetamidine for 2-methyl) and reflux in ethanol with NaOEt for 6 hours.

-

Deprotection: Treat the resulting Boc-protected pyrimidinyl-amine with TFA/DCM (1:1) to liberate the free amine.

Validation:

-

NMR: Look for the characteristic pyrimidine C2-H singlet around

9.0 ppm and C4/C6 protons around -

Chirality: Verify enantiomeric excess (ee) using chiral HPLC; racemization is a risk during the Claisen condensation step.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add the pyrimidin-5-yl derivative (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48 hours.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Discard supernatant and add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate IC

using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the biological activity of Pyrimidin-5-yl derivatives.

| Position | Substituent | Effect on Activity | Rationale |

| C5 (Core) | Amino Acid Linker | Critical for Selectivity | Direct C5-linkage mimics nucleosides (antiviral); C5-CN/Nitro enhances kinase binding (anticancer). |

| C2 | Methyl / H | Moderate | Small groups maintain planarity; bulky groups may clash unless pocket is deep. |

| C4 | Amino / Arylamino | High Potency | Essential for H-bonding with the kinase hinge region (Glu/Asp residues). |

| C6 | H / Methyl | Low - Moderate | Often left unsubstituted to prevent steric clash with the ATP binding ceiling. |

| Linker | Hydrazone / Amide | High | Hydrazone linkers often improve rigidity and extend half-life compared to flexible alkyl chains. |

Future Outlook

The field is moving towards Proteolysis Targeting Chimeras (PROTACs) . Researchers are now exploring using the pyrimidin-5-yl scaffold as the "warhead" (ligand for the protein of interest) linked to an E3 ligase ligand. The amino acid handle at C5 provides an ideal attachment point for the PROTAC linker, allowing the pyrimidine to engage the target kinase while the linker exits the solvent channel to recruit the degradation machinery.

References

-

Verbitskiy, E. V., et al. (2009).[5] "Microwave-Assisted Synthesis of 4-(5-Nitrofuran-2-yl)-5-arylamino Substituted Pyrimidines." Journal of Organic Chemistry, 74(21), 7595–7598.[5] Link

-

Pradere, U., et al. (2010).[3] "Novel Antiviral C5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates Selected as Human Thymidylate Kinase Substrates." Journal of Medicinal Chemistry, 53(24), 8585–8598. Link

-

El-Lateef, H. M. A., et al. (2024).[6] "Green chemistry approach for rapid synthesis of indol-3-yl-4H-pyran derivatives... and pyrimidine derivatives." Bulletin of the Chemical Society of Ethiopia, 38(3). Link

-

Wang, H. Q., et al. (2008).[7] "Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives." Journal of Agricultural and Food Chemistry, 56(16), 7321-7325.[7] Link

-

Gomha, S. M., et al. (2017). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as anticancer agents." RSC Advances, 7, 3939-3950. Link

-

Stanovnik, B., et al. (2005). "A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine." Acta Chimica Slovenica, 52, 62-67. Link

Sources

- 1. preprints.org [preprints.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Topic: Synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate via Strecker Reaction Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, two-step protocol for the synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate , a non-proteinogenic amino acid derivative valuable in peptidomimetic drug discovery.[1] The method utilizes a modified Strecker reaction to generate the

Introduction & Retrosynthetic Analysis

Pyrimidine-based amino acids are critical bioisosteres for phenylglycine and pyridylglycine in drug design, offering unique hydrogen-bonding capabilities and reduced lipophilicity.[1] However, the electron-deficient nature of the pyrimidine ring renders the 2, 4, and 6 positions susceptible to nucleophilic attack, requiring carefully controlled reaction conditions.

The retrosynthetic strategy disconnects the C-C bond between the carbonyl and the

Figure 1: Retrosynthetic analysis of the target amino ester.

Experimental Protocols

Phase 1: Synthesis of 2-amino-2-(pyrimidin-5-yl)acetonitrile

Objective: Formation of the C-C bond via nucleophilic addition of cyanide to the in-situ generated imine. Method: TMSCN (Trimethylsilyl cyanide) is utilized over NaCN/KCN to ensure a homogeneous reaction mixture, higher yields, and safer handling of cyanide equivalents.[1]

Materials

-

Precursor: Pyrimidine-5-carbaldehyde (1.0 equiv)[1]

-

Amine Source: 7M Ammonia in Methanol (5.0 equiv)

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1]

-

Catalyst: Scandium triflate [Sc(OTf)₃] (1 mol%) or Iodine (5 mol%) - Optional for rate acceleration.[1]

-

Solvent: Anhydrous Methanol (MeOH)[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with Pyrimidine-5-carbaldehyde (10.0 mmol) and dissolve in anhydrous MeOH (50 mL).

-

Imine Formation: Cool the solution to 0°C (ice bath). Add 7M NH₃ in MeOH (7.1 mL, 50 mmol) dropwise over 10 minutes.

-

Note: Allow the mixture to stir at 0°C for 30 minutes to ensure imine equilibration.

-

-

Cyanation: Add TMSCN (1.5 mL, 12 mmol) dropwise via syringe.

-

Safety: TMSCN hydrolyzes to HCN on contact with moisture. Perform exclusively in a well-ventilated fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–18 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The aldehyde spot should disappear, replaced by a more polar amine spot.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess ammonia.

-

Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).

-

Wash with Saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude aminonitrile.

-

-

Purification: The crude aminonitrile is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Phase 2: Pinner Alcoholysis to Methyl Ester

Objective: Conversion of the nitrile directly to the methyl ester hydrochloride salt. Mechanism: Acid-catalyzed formation of the imidate intermediate, followed by reaction with water/methanol to form the ester.

Materials

-

Substrate: Crude 2-amino-2-(pyrimidin-5-yl)acetonitrile

-

Reagent: Thionyl Chloride (SOCl₂) OR 4M HCl in Dioxane

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Protocol

-

Reagent Preparation (In-situ HCl generation):

-

Cool anhydrous MeOH (50 mL) to 0°C in a 2-neck RBF equipped with a reflux condenser.

-

Add Thionyl Chloride (3.0 equiv relative to nitrile) dropwise. Exothermic reaction. Stir for 15 minutes to generate anhydrous HCl/MeOH solution.

-

Alternative: Use commercially available 3M or 4M HCl in Methanol.

-

-

Addition: Dissolve the crude aminonitrile (from Phase 1) in a minimum amount of MeOH and add it to the acidic solution at 0°C.

-

Reflux: Heat the reaction mixture to reflux (65°C) for 12–24 hours.

-

Critical Control: Ensure moisture exclusion (drying tube) to prevent hydrolysis to the carboxylic acid or amide.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent in vacuo to roughly 20% of the original volume.

-

Add cold Diethyl Ether (Et₂O) or MTBE (50 mL) to precipitate the product.

-

-

Isolation: Filter the white/off-white precipitate.[2] This is the Methyl 2-amino-2-(pyrimidin-5-yl)acetate dihydrochloride salt.[1]

-

Note: The pyrimidine ring nitrogens may also be protonated, forming a poly-HCl salt depending on the equivalents of acid used.

-

-

Neutralization (Optional): If the free base is required, suspend the salt in DCM and wash with saturated NaHCO₃ (rapidly) to avoid ester hydrolysis, then dry and concentrate. However, storing as the HCl salt is recommended for stability.

Process Logic & Mechanism

The following diagram illustrates the mechanistic pathway and critical decision points.

Figure 2: Mechanistic flow from aldehyde to amino ester.

Quantitative Data Summary

| Parameter | Phase 1 (Nitrile) | Phase 2 (Ester) |

| Limiting Reagent | Pyrimidine-5-carbaldehyde | Aminonitrile Intermediate |

| Key Reagent | TMSCN (1.2 equiv) | HCl (generated from SOCl₂) |

| Temperature | 0°C | 65°C (Reflux) |

| Time | 12 - 18 hours | 12 - 24 hours |

| Typical Yield | 85 - 92% | 70 - 80% |

| Appearance | Yellow/Orange Oil | White/Off-white Solid |

Safety & Troubleshooting

Cyanide Management

-

Hazard: TMSCN releases HCN upon contact with water or protic solvents.

-

Control: All glassware and rotary evaporator traps used in Phase 1 must be treated with bleach (sodium hypochlorite) solution immediately after use to neutralize cyanide residues.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available in the lab.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete imine formation | Increase time for NH₃/Aldehyde mixing before adding TMSCN. Add Lewis Acid (Sc(OTf)₃). |

| Hydrolysis to Amide | Water present in Phase 2 | Ensure MeOH is anhydrous.[2] Use SOCl₂ to scavenge water. |

| Ring Degradation | Acid concentration too high | Reduce reaction temperature to 40°C; monitor strictly by LC-MS. |

| Product Oiling Out | Impurities in Phase 2 | Triturate the oil with cold Et₂O/Acetone mixture to induce crystallization. |

References

-

Strecker, A. (1850).[3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45.[1] Link

-

Kuwano, R., et al. (2005).[1] "Catalytic Asymmetric Strecker Reaction of Ketoimines." Journal of the American Chemical Society, 127(25), 9246–9249.[1] Link

-

Shafran, Y. M., et al. (1989).[1] "Synthesis of heterocyclic analogs of amino acids." Chemistry of Heterocyclic Compounds, 25, 1153–1167.[1] (Review of heteroaryl Strecker chemistry).

-

BenchChem. (2025).[2] "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." (Protocol adapted for pyrimidine analog).[4] Link[1]

-

Organic Chemistry Portal. "Strecker Synthesis." (General mechanism and modern variants). Link

Sources

Protocol for coupling (Pyrimidin-5-yl)glycine methyl ester in peptide synthesis

Application Note: High-Fidelity Coupling Protocol for (Pyrimidin-5-yl)glycine Methyl Ester

Abstract & Strategic Overview

(Pyrimidin-5-yl)glycine (Pyg) is a non-canonical amino acid belonging to the heteroaryl-glycine family. Structurally analogous to Phenylglycine (Phg), it introduces significant conformational rigidity and π-stacking potential into peptide backbones. However, its incorporation presents two distinct synthetic challenges that lead to failure in standard solid-phase peptide synthesis (SPPS) or solution-phase protocols:

-

Extreme Racemization Risk: The electron-deficient pyrimidine ring exerts a strong inductive effect (-I), significantly increasing the acidity of the

-proton. This makes the residue highly prone to base-catalyzed enolization and oxazolone formation, far exceeding the risk observed with standard amino acids or even Phenylglycine. -

Nucleophilic Attenuation: When used as an amine acceptor (as in the methyl ester form, H-Pyg-OMe), the steric bulk of the pyrimidine ring at the

-position impedes the approach of activated acyl donors.

This Application Note provides a validated protocol for coupling (Pyrimidin-5-yl)glycine methyl ester, prioritizing stereochemical integrity and yield.

Mechanistic Analysis: The Racemization Trap

To successfully couple this residue, one must understand the failure mode. Unlike aliphatic amino acids, the

Figure 1: Mechanism of Base-Induced Racemization in Heteroaryl Glycines

Caption: The electron-deficient pyrimidine ring stabilizes the planar enolate intermediate, accelerating racemization via both direct deprotonation and oxazolone pathways.

Critical Reagent Selection

Standard protocols (HATU/DIPEA) are contraindicated for this residue due to the high basicity of DIPEA (pKa ~10.5). We utilize a "Low-Basicity, High-Activity" system.

| Component | Recommended Reagent | Rationale |

| Coupling Agent | DIC / Oxyma Pure | Oxyma (Ethyl cyanohydroxyiminoacetate) creates a highly reactive ester with lower epimerization risk than benzotriazoles (HOBt/HOAt).[1][2] |

| Alternative | COMU | Third-generation uronium salt; offers superior solubility and rapid kinetics with weaker bases. |

| Base | TMP (2,4,6-Collidine) | A weaker base (pKa ~7.[3]4) that is sterically hindered, minimizing proton abstraction from the |

| Solvent | DMF/NMP (1:1) | NMP disrupts potential aggregation caused by the rigid pyrimidine stack. |

Protocol A: Coupling to H-Pyg-OMe (Amine Acceptor)

Scenario: You are reacting an activated amino acid (e.g., Fmoc-Ala-OH) with the free amine of (Pyrimidin-5-yl)glycine methyl ester.

Pre-requisite: If H-Pyg-OMe is supplied as a hydrochloride salt (H-Pyg-OMe·HCl), it must be carefully neutralized without excess base.

Step-by-Step Procedure:

-

Salt Neutralization (In Situ):

-

Dissolve H-Pyg-OMe·HCl (1.0 equiv) in DMF (0.1 M concentration).

-

Add TMP (2,4,6-Collidine) (1.0 equiv exactly).

-

Note: Do not use DIPEA. Do not use excess base.

-

-

Activation of Incoming Amino Acid:

-

In a separate vessel, dissolve the incoming Fmoc-AA-OH (1.2 – 1.5 equiv).

-

Add Oxyma Pure (1.2 – 1.5 equiv) and DIC (1.2 – 1.5 equiv).

-

Allow pre-activation for 2–3 minutes (visible color change usually occurs). Do not exceed 5 minutes to avoid racemization of the incoming acid (especially if it is Cys/His).

-

-

Coupling Reaction:

-

Add the pre-activated Fmoc-AA-Oxyma ester solution to the H-Pyg-OMe solution.

-

Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor via LC-MS or HPLC. The bulky pyrimidine may slow the reaction; if conversion is <80% at 2 hours, add a second portion of activated acid (0.5 equiv).

-

-

Work-up:

-

Dilute with EtOAc, wash with 5% NaHCO₃ (remove Oxyma), 5% Citric Acid (remove collidine), and Brine. Dry over Na₂SO₄.

-

Protocol B: Activating Fmoc-Pyg-OH (Carboxyl Donor)

Scenario: You have hydrolyzed the ester and are now coupling Fmoc-Pyg-OH to a growing peptide chain. This is the highest risk step for racemization.

Workflow Visualization:

Caption: Decision tree for activating Fmoc-Pyg-OH. Method A is preferred to eliminate base-mediated racemization entirely.

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-Pyg-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1). The DCM helps solubilize the protected amino acid and lowers the dielectric constant, slightly stabilizing the activated ester.

-

Activation (Base-Free):

-

Cool the solution to 0°C .

-

Add DIC (1.0 equiv).

-

Stir for 5 minutes at 0°C. Note: The absence of tertiary amine bases (DIPEA) is the key to preserving chirality here.

-

-

Coupling:

-

Add the mixture to the resin/amine component.

-

Allow to warm to room temperature naturally.

-

Reaction time: 1–2 hours.

-

-

Quenching:

-

Wash resin immediately with DMF after coupling to remove residual active ester.

-

Analytical Validation (Self-Correcting System)

To ensure the protocol is working, you must validate the stereochemistry.

-

Marfey's Method (Recommended):

-

Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (Marfey's Reagent).

-

Compare LC-MS retention times against D- and L-Pyg standards.

-

-

C18 HPLC conditions for Diastereomer Separation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient (0.5% B per minute) is often required to separate the L-L and L-D diastereomers of Pyg-containing peptides.

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Key Insight: Establishes Oxyma/DIC as superior to HATU for preventing racemiz

- Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) salt of HOAt as a coupling reagent. Organic Letters, 4(15), 2591-2594.

-

Tailhades, J., et al. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.[4] International Journal of Peptide Research and Therapeutics, 27, 23-36.

- Key Insight: Specifically reviews the synthesis and coupling challenges of arylglycines, highlighting the instability of the -proton.

-

Dunetz, J. R., et al. (2016). Amide Bond Formation with Electron-Deficient Amines. Organic & Biomolecular Chemistry, 14, 430-437. Link

- Key Insight: Discusses kinetic barriers when coupling to electron-poor systems similar to the pyrimidine scaffold.

Sources

Application Note: Methyl 2-amino-2-(pyrimidin-5-yl)acetate in Peptidomimetic Synthesis

Executive Summary

This application note details the strategic utilization of Methyl 2-amino-2-(pyrimidin-5-yl)acetate (CAS: 1334460-74-0, generic structure ref) as a high-value intermediate in the synthesis of peptidomimetics.

The pyrimidin-5-yl moiety serves as a bioisostere for the phenyl ring found in Phenylglycine (Phg) and Phenylalanine (Phe). Unlike its carbocyclic counterparts, the pyrimidine ring is electron-deficient and contains specific hydrogen-bond acceptor sites. Incorporating this non-canonical amino acid (NCAA) into peptide backbones is a proven strategy to:

-

Reduce Lipophilicity (LogP): Improve aqueous solubility of hydrophobic pharmacophores.

-

Enhance Metabolic Stability: The electron-deficient ring resists oxidative metabolism (e.g., P450 hydroxylation).

-

Introduce Novel Vectors: The pyrimidine nitrogens offer unique

-stacking and H-bonding vectors for target engagement (e.g., Kinase hinge regions).

Critical Warning: This scaffold is an

Chemical Rationale & Bioisosterism[1]

The transition from a Phenylglycine (Phg) side chain to a Pyrimidinyl-glycine side chain alters the electronic landscape of the peptide.

Comparative Properties

| Property | Phenylglycine (Phg) | Pyrimidin-5-yl Glycine | Impact on Drug Design |

| Electronic Nature | Electron-Neutral/Rich | Electron-Deficient ( | Reduces metabolic oxidation risk. |

| H-Bonding | None (Hydrophobic) | 2x Acceptors (N1, N3) | Increases solubility; enables specific receptor interactions. |

| Acidity ( | High ( | Very High ( | Major Racemization Risk during synthesis. |

| LogP Contribution | High (Lipophilic) | Low (Polar) | Improves ADME profile. |

Diagram 1: Bioisosteric Logic & Workflow

Caption: Transition from Phenyl-based pharmacophores to Pyrimidine analogs and the requisite synthetic workflow.

Pre-SPPS Workflow: Preparation of the Building Block

The starting material is typically the methyl ester . It cannot be used directly in Solid-Phase Peptide Synthesis (SPPS). It must be converted to the Fmoc-protected free acid .

Protocol A: Controlled Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester without racemizing the labile

Reagents:

-

Methyl 2-amino-2-(pyrimidin-5-yl)acetate (1.0 eq)

-

Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

-

Solvent: THF/Water (3:1 v/v)

-

1M HCl (for acidification)

Procedure:

-

Dissolution: Dissolve the methyl ester in THF/Water at 0°C (Ice bath).

-

Base Addition: Add LiOH·H₂O slowly. Do not allow temperature to rise.

-

Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS. Do not heat.

-

Quench: Once starting material is consumed, carefully adjust pH to ~7.0 with 1M HCl at 0°C.

-

Workup: Lyophilize directly to obtain the crude amino acid lithium salt, or proceed immediately to Fmoc protection in the same vessel (One-pot strategy recommended to minimize handling).

Protocol B: Fmoc Protection

Objective: Protect the N-terminus for SPPS compatibility. Reagents:

-

Crude amino acid from Protocol A

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Procedure:

-

Suspend the crude amino acid in Water/Acetone (1:1).

-

Add NaHCO₃. Ensure pH is 8–9.

-

Add Fmoc-OSu (preferred over Fmoc-Cl to reduce racemization risk).

-

Stir at Room Temperature for 4–12 hours.

-

Workup:

-

Evaporate Acetone/Dioxane under reduced pressure.

-

Wash the aqueous layer with Ether (to remove unreacted Fmoc-OSu).

-

Acidify aqueous layer to pH 2–3 with 1M HCl (precipitate usually forms).

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

-

Validation: Verify purity and chirality via Chiral HPLC.

-

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][4][5][6][7]

Incorporating Fmoc-2-amino-2-(pyrimidin-5-yl)acetic acid requires modified coupling conditions. Standard conditions (DIPEA/HBTU) often lead to >10% racemization for

Protocol C: Low-Racemization Coupling

Mechanism: The pyrimidine ring stabilizes the oxazolone intermediate formed during activation, facilitating loss of chirality. We use Collidine (a weaker base than DIPEA) and HATU (faster activation) to kinetically favor coupling over racemization.

Reagents:

-

Resin-bound peptide (free amine)

-

Fmoc-AA-OH (Pyrimidinyl analog) (3.0 eq)

-

HATU (2.9 eq)

-

2,4,6-Collidine (TMP) (6.0 eq) Crucial Substitution

-

Solvent: DMF/DCM (1:1)

Step-by-Step:

-

Pre-Activation: Dissolve the Fmoc-AA-OH and HATU in minimal DMF. Add Collidine.[2] Shake for only 30 seconds.

-

Note: Minimize pre-activation time to prevent oxazolone formation.

-

-

Coupling: Add the mixture immediately to the resin.

-

Reaction: Shake for 45–60 minutes at Room Temperature.

-

Optional: Perform coupling at 4°C if ultra-high purity is required.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

-

Kaiser Test: Verify coupling completion. If positive, repeat coupling with DIC/Oxyma (carbodiimide method) as an alternative mild approach.

Diagram 2: Racemization Pathway & Mitigation

Caption: The kinetic competition between coupling and racemization via the oxazolone intermediate.

Quality Control & Troubleshooting

Because the pyrimidine ring alters UV absorbance and solubility, standard QC methods require adjustment.

Chiral Purity Analysis (Marfey's Method)

Since the D- and L-enantiomers of pyrimidinyl-glycine may co-elute on standard C18 columns, use Marfey’s Reagent (FDAA) for validation.

-

Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

-

Derivatize with FDAA.

-